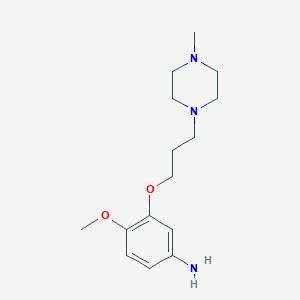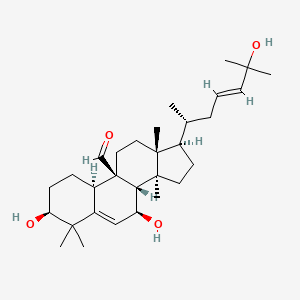
3beta,7beta,25-Trihydroxycucurbita-5,23-dien-19-al
Übersicht
Beschreibung
3β,7β,25-Trihydroxycucurbita-5,23(E)-dien-19-al (THCB) is a major cucurbitane triterpenoid isolated from Momordica charantia, also known as bitter melon . This compound is associated with effective complementary and alternative diabetes management .
Synthesis Analysis
The compound is naturally occurring and has been isolated from the roots of Momordica charantia . The structures of this and similar compounds were elucidated using NMR and MS spectroscopic analysis .Molecular Structure Analysis
The molecular structure of 3β,7β,25-Trihydroxycucurbita-5,23(E)-dien-19-al has been determined through NMR and MS spectroscopic analysis .Chemical Reactions Analysis
The compound has been studied for its interaction with peroxisome proliferator activated receptor gamma (PPARγ) using cell culture and molecular biology techniques .Physical And Chemical Properties Analysis
The physical and chemical properties of 3β,7β,25-Trihydroxycucurbita-5,23(E)-dien-19-al can be found in various chemical databases .Wissenschaftliche Forschungsanwendungen
PPARγ Ligand
The compound acts as a ligand for the peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of lipid metabolism and glucose homeostasis . This interaction can have significant implications for the treatment of metabolic disorders.
Adipocyte Differentiation
The compound has been shown to induce adipocyte differentiation, albeit at a lower intensity compared to the full agonist rosiglitazone . This could potentially be used in therapies aimed at regulating adipose tissue mass and function.
Upregulation of PPARγ Target Genes
Treatment with the compound results in the upregulation of PPARγ target genes, including AP2, adiponectin, LPL, and CD34 . This suggests that it could play a role in modulating the expression of genes involved in lipid and glucose metabolism.
Glucose Uptake into Muscle Cells
The compound has been found to induce glucose uptake into muscle cells, a process that is crucial for maintaining glucose homeostasis . The mechanism appears to involve the translocation of Glut4 to the cell membrane .
Hypoglycemic Effect
The compound has been demonstrated to produce a hypoglycemic effect in mice . This suggests potential applications in the management of diabetes.
Complementary and Alternative Diabetes Management
The compound is found in Momordica charantia, a vegetable associated with effective complementary and alternative diabetes management in some parts of the world . The compound could contribute to the hypoglycemic effects observed with the consumption of this vegetable.
Eigenschaften
IUPAC Name |
(3S,7S,8S,9R,10R,13R,14S,17R)-3,7-dihydroxy-17-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-19(9-8-13-26(2,3)34)20-12-14-29(7)25-23(32)17-22-21(10-11-24(33)27(22,4)5)30(25,18-31)16-15-28(20,29)6/h8,13,17-21,23-25,32-34H,9-12,14-16H2,1-7H3/b13-8+/t19-,20-,21-,23+,24+,25+,28-,29+,30-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAXRIQADLDGOJ-TZFKRHLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=CC(C)(C)O)C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)O)O)C=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C/C=C/C(C)(C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2[C@H](C=C4[C@H]3CC[C@@H](C4(C)C)O)O)C=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7,25-Trihydroxycucurbita-5,23-dien-19-al | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



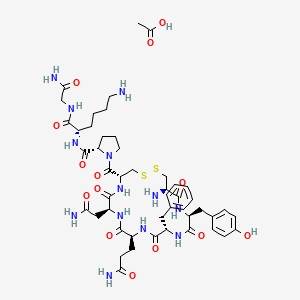
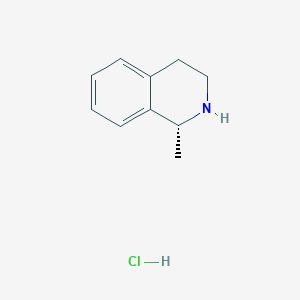
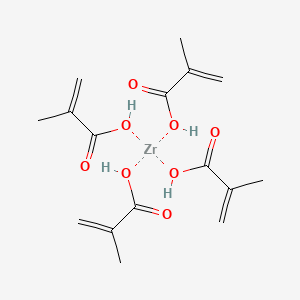
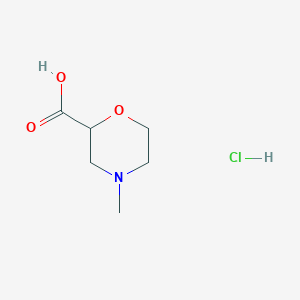
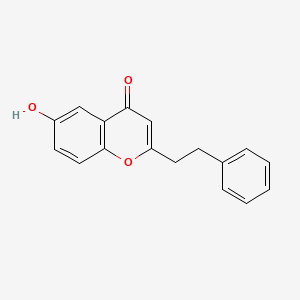
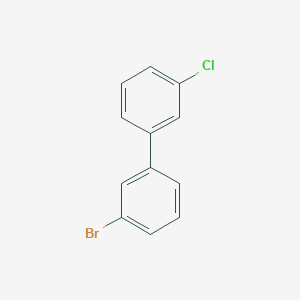
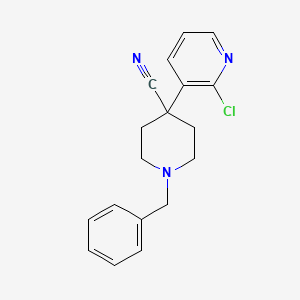
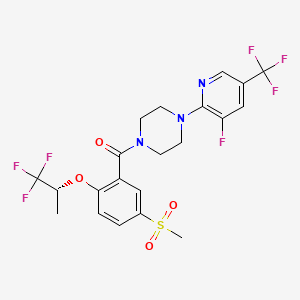
![5-Methylsulfonyl-2-[((R)-2,2,2-trifluoro-1-methylethyl)oxy]benzoic acid](/img/structure/B3029944.png)
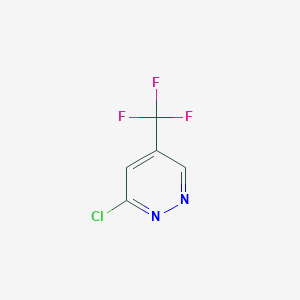
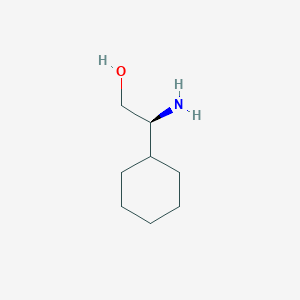
![4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone](/img/structure/B3029949.png)
